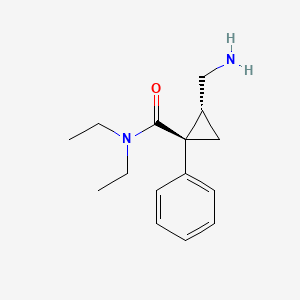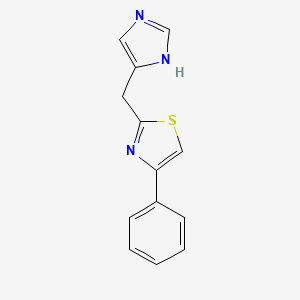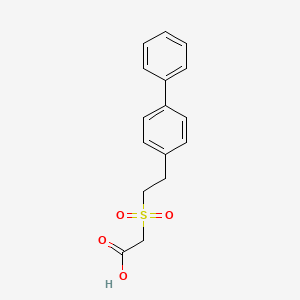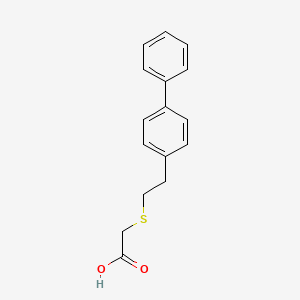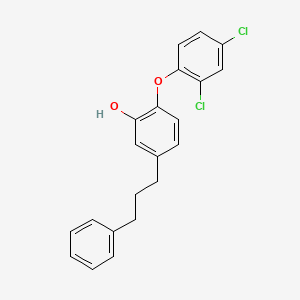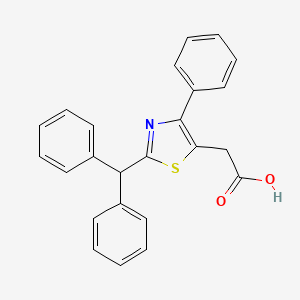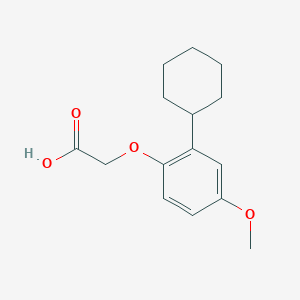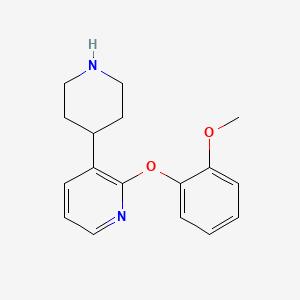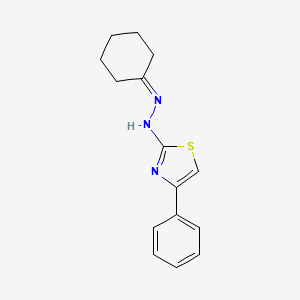
2-(2-Cyclohexylidenehydrazinyl)-4-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールは、その独特の構造的特徴と様々な分野における潜在的な用途から注目を集めている複素環式化合物です。この化合物は、フェニル基とシクロヘキシリデンヒドラジニル部位で置換されたチアゾール環で構成されています。これらの官能基の存在は、分子に明確な化学的および生物学的特性を付与します。
準備方法
合成経路および反応条件
2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールの合成は、通常、適切な前駆体の縮合を制御された条件下で行います。一般的な方法の1つは、2-アミノチアゾールとシクロヘキサノンおよびフェニルヒドラジンの反応です。反応は通常、エタノールまたはメタノールなどの有機溶媒中で、縮合プロセスを促進するために触媒量の酸を添加して行われます。 反応混合物を数時間還流下に加熱し、その後冷却し、再結晶によって生成物を精製します .
工業的製造方法
2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールの工業的製造には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動システムの使用により、製造プロセスの効率と収率を高めることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させることができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元誘導体を生成します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性または有機溶媒中で高温で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。反応は通常、テトラヒドロフランやエタノールなどの無水溶媒中で行われます。
置換: ハロゲン化アルキルなどの求電子剤またはアミンなどの求核剤。反応は、穏やかな条件から中程度の条件で極性溶媒中で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元は還元誘導体を生成し、置換はチアゾール環に様々な官能基を導入することができます。
科学研究への応用
2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールは、いくつかの科学研究分野で応用が見つかっています。
化学: この化合物は、より複雑な複素環式分子の合成のためのビルディングブロックとして使用されています。その独特の構造は、新しい化学反応性の探索と新しい合成方法の開発を可能にします。
生物学: 生物学的研究では、この化合物は生物活性分子としての可能性について調査されています。研究によると、この化合物は抗菌作用と抗がん作用を示し、創薬の候補となっています。
医学: この化合物の生物活性は、潜在的な治療薬としての探索につながっています。その有効性と安全性を前臨床試験と臨床試験で評価する研究が進行中です。
産業: 産業部門では、2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールは、医薬品、農薬、その他のファインケミカルの製造における中間体として使用されています。
科学的研究の応用
2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its exploration as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。たとえば、その抗菌作用は細菌酵素の阻害による可能性があり、その抗がん作用は癌細胞のアポトーシスの誘導による可能性があります。 この化合物の作用機序に関連する分子標的と経路の詳細な研究は、その作用機序を完全に理解するために不可欠です .
類似化合物の比較
類似化合物
- 2-(2-シクロヘキシリデンヒドラジニル)-4-(4-フルオロフェニル)チアゾール
- 2-(2-シクロヘキシリデンヒドラジニル)安息香酸
- 2-(2-シクロアルキリデンヒドラジニル)-6-クロロ-N'-シクロアルキリデンピリジン-4-カルボヒドラジド
独自性
2-(2-シクロヘキシリデンヒドラジニル)-4-フェニルチアゾールは、その官能基の特定の組み合わせによって際立っており、独自の化学的および生物学的特性を付与しています。 たとえば、チアゾール環上のフェニル基の存在は、その電子特性と生物学的標的との相互作用に影響を与え、他の関連化合物と区別されます .
類似化合物との比較
Similar Compounds
- 2-(2-cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole
- 2-(2-cyclohexylidenehydrazinyl)benzoic acid
- 2-(2-cycloalkylidenehydrazinyl)-6-chloro-N’-cyclo-alkylidenepyridine-4-carbohydrazide
Uniqueness
2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole stands out due to its specific combination of functional groups, which imparts unique chemical and biological propertiesFor instance, the presence of the phenyl group on the thiazole ring can influence its electronic properties and interactions with biological targets, distinguishing it from other related compounds .
特性
分子式 |
C15H17N3S |
|---|---|
分子量 |
271.4 g/mol |
IUPAC名 |
N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,18) |
InChIキー |
RQMWJSWLKXHIEZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=CC=C3)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


